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molecular formula C11H16N4O4 B1678840 Razoxane, (R)- CAS No. 24613-06-7

Razoxane, (R)-

Cat. No. B1678840
M. Wt: 268.27 g/mol
InChI Key: BMKDZUISNHGIBY-SSDOTTSWSA-N
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Patent
US04737497

Procedure details

A mixture of dl-1,2-bis(3,5-dioxopiperazin-1-yl)-propane (26.8 g, 0.1 mole), morpholine (27 ml, 0.3 mole) and absolute ethanol (100 ml) was heated to reflux. To the mixture, 37% aqueous formaldehyde solution (27 ml) was added gradually and then the reaction mixture was refluxed for further 15 minutes. The cooled mixture was filtered and the filtrate was allowed to stand in the refrigerator. Then resulting white crystals were collected and washed with ethyl acetate to give the titled compound (39.6 g; yield 84.9%).
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Yield
84.9%

Identifiers

REACTION_CXSMILES
O=[C:2]1[NH:7][C:6](=[O:8])[CH2:5][N:4]([CH2:9][CH:10]([N:12]2[CH2:17][C:16](=[O:18])[NH:15][C:14](=[O:19])[CH2:13]2)[CH3:11])[CH2:3]1.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.[CH2:26]=[O:27].[CH2:28]([OH:30])[CH3:29]>>[CH3:11][CH:10]([N:12]1[CH2:17][C:16](=[O:18])[N:15]([CH2:5][N:4]2[CH2:3][CH2:2][O:30][CH2:28][CH2:29]2)[C:14](=[O:19])[CH2:13]1)[CH2:9][N:4]1[CH2:5][C:6](=[O:8])[N:7]([CH2:2][N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)[C:26](=[O:27])[CH2:3]1

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
O=C1CN(CC(N1)=O)CC(C)N1CC(NC(C1)=O)=O
Name
Quantity
27 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for further 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
CUSTOM
Type
CUSTOM
Details
Then resulting white crystals
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 g
YIELD: PERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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